molecular formula C17H13N3O4S2 B2524375 N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-5-nitrothiophene-2-carboxamide CAS No. 868377-61-1

N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-5-nitrothiophene-2-carboxamide

Cat. No. B2524375
M. Wt: 387.43
InChI Key: WOUQJVWZLURQBX-ZCXUNETKSA-N
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Description

Synthesis Analysis

The synthesis of benzothiazole derivatives has been a subject of interest due to their potential biological activities. In the first paper, a range of benzimidazole/benzothiazole-2-carboxamides were synthesized with various substituents, including nitro and amino groups . The synthesis involved the introduction of methoxy and hydroxy groups, which were evaluated for their antiproliferative and antioxidative activities. Similarly, the second paper discusses the synthesis of metal complexes with 2-hydroxy-N-(4-phenylthiazol-2-yl)benzamide, which rearranged to its enol form during the reaction with metal ions . The fourth paper describes the synthesis of N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide through a condensation reaction, followed by the formation of its metal complexes . Lastly, the fifth paper presents the synthesis of N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl benzamide derivatives, which were tested for their antimicrobial activity .

Molecular Structure Analysis

The molecular structures of the synthesized compounds and their metal complexes were characterized using various spectroscopic techniques. In paper two, the ligand and its metal complexes were characterized by IR, UV-Visible, 1H NMR, ESR, and mass spectral data . The ligand was found to behave as a monobasic bidentate with ON sites. In paper four, the ligand N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide was characterized using UV-Vis, IR, 1H- and 13C-NMR spectroscopies, revealing that it coordinates to metal ions through nitrogen and oxygen atoms .

Chemical Reactions Analysis

The chemical reactivity of the synthesized compounds was explored through their interaction with various metal ions. In paper two, the ligand formed coordination compounds with several metal ions, including Cr(III), Fe(III), Co(II), Ni(II), Cu(II), Zn(II), and Ag(I) . The binding modes of these compounds were confirmed using computational methods. The fourth paper also discusses the formation of metal complexes, specifically with neodymium(III) and thallium(III), where the ligand acted as a tridentate .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were assessed through their biological activities. The first paper reports the antiproliferative activity of the synthesized benzimidazole/benzothiazole-2-carboxamides on human cancer cells and their antioxidative capacity using DPPH and FRAP assays . The second paper evaluates the anticancer potential of the metal complexes against human colon carcinoma cells, with some complexes showing strong antitumor activity . The antibacterial activities of the compounds synthesized in the fourth paper were screened against various microorganisms, showing higher activity compared to standard drugs . Lastly, the antimicrobial activity of the thiazole derivatives synthesized in the fifth paper was tested against several bacterial and fungal species, with hydroxy and amino substituted derivatives showing maximum activity .

Scientific Research Applications

Amyloid Imaging in Alzheimer's Disease

Radioligands, including benzothiazole derivatives, have been developed for amyloid imaging in vivo in the brain of patients with Alzheimer's disease. These compounds allow the early detection of Alzheimer's disease and are crucial in evaluating new antiamyloid therapies (Nordberg, 2007).

Antitumor Activity of Imidazole Derivatives

Imidazole and benzimidazole derivatives, which share structural similarities with the compound , have shown a range of biological activities, including antitumor effects. These findings highlight the importance of heterocyclic compounds in the search for new antitumor drugs and the synthesis of compounds with diverse biological properties (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).

Pharmacological Potential of Benzothiazoles

The benzothiazole scaffold is central to a wide range of pharmaceutical applications, displaying antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities, among others. Some benzothiazole derivatives are in clinical use for treating various diseases/disorders, underscoring the scaffold's significance in drug discovery. This versatility and structural simplicity make benzothiazoles a valuable focus for developing chemical libraries that could lead to new chemical entities (Kamal, Hussaini Syed, & Malik Mohammed, 2015).

properties

IUPAC Name

N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-5-nitrothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O4S2/c1-3-10-19-15-11(24-4-2)6-5-7-12(15)26-17(19)18-16(21)13-8-9-14(25-13)20(22)23/h1,5-9H,4,10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOUQJVWZLURQBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(S3)[N+](=O)[O-])N2CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-5-nitrothiophene-2-carboxamide

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